molecular formula C6H6BrClN2O B1463272 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride CAS No. 1217862-80-0

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride

Cat. No.: B1463272
CAS No.: 1217862-80-0
M. Wt: 237.48 g/mol
InChI Key: VYEIQDMNXCCJPI-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride is a chemical compound with the molecular formula C6H6BrClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceutical and biologically active compounds . This compound interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in the synthesis of pyrazole derivatives, which are known for their therapeutic potential . The interactions between this compound and biomolecules are primarily driven by its brominated pyrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The brominated pyrazole ring of this compound can bind to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in the conformation of the enzyme, affecting its catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of pyrazole derivatives, thereby influencing the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments or tissues . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the concentration and availability of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its biochemical effects . The activity and function of this compound are closely linked to its subcellular localization, as this determines its interactions with specific biomolecules and cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)propanoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and an acyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEIQDMNXCCJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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